molecular formula C16H24N4O3 B4162884 1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide

1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B4162884
M. Wt: 320.39 g/mol
InChI Key: FLURGDHXMIRIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a piperidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of the oxadiazole moiety, and the cyclopentyl group attachment. Common reagents used in these reactions include cyclopentanone, methylamine, and various oxidizing agents for the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole moiety can lead to the formation of oxadiazole N-oxides, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: Its properties could be useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The presence of both the cyclopentyl and oxadiazole moieties in this compound makes it unique compared to other similar compounds. These structural features can confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

IUPAC Name

1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-11-14(18-23-17-11)10-19(2)16(22)12-7-8-15(21)20(9-12)13-5-3-4-6-13/h12-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLURGDHXMIRIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN(C)C(=O)C2CCC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide
Reactant of Route 3
1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide
Reactant of Route 4
1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.